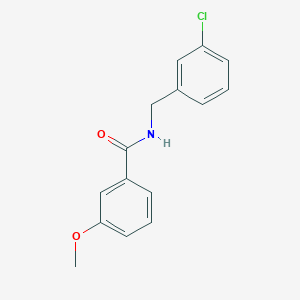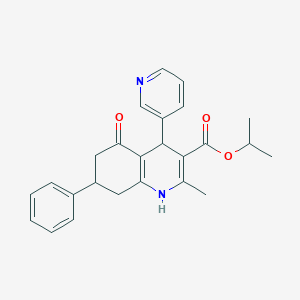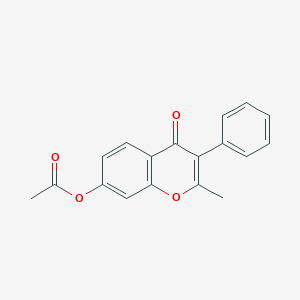![molecular formula C18H21ClO3 B4966884 1-chloro-2-[3-(4-ethoxyphenoxy)propoxy]-4-methylbenzene](/img/structure/B4966884.png)
1-chloro-2-[3-(4-ethoxyphenoxy)propoxy]-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-chloro-2-[3-(4-ethoxyphenoxy)propoxy]-4-methylbenzene is a chemical compound that belongs to the family of chloro-substituted phenyl ether derivatives. It is also known by the name of 'Metoprolol'. This compound is widely used in the field of medicine as a beta-blocker drug that helps in the treatment of several cardiovascular diseases. The synthesis method of this compound involves several steps and requires the use of various reagents and catalysts.
Mécanisme D'action
The mechanism of action of 1-chloro-2-[3-(4-ethoxyphenoxy)propoxy]-4-methylbenzene involves the inhibition of beta receptors in the heart. This results in a decrease in heart rate and blood pressure, which helps in the treatment of several cardiovascular diseases. The compound also has anti-arrhythmic properties that help in the treatment of irregular heartbeats.
Biochemical and physiological effects:
1-chloro-2-[3-(4-ethoxyphenoxy)propoxy]-4-methylbenzene has several biochemical and physiological effects. The compound acts as a selective beta-blocker that inhibits the activity of beta receptors in the heart. This leads to a decrease in heart rate and blood pressure, which can help in the treatment of several cardiovascular diseases. The compound also has anti-arrhythmic properties that help in the treatment of irregular heartbeats.
Avantages Et Limitations Des Expériences En Laboratoire
1-chloro-2-[3-(4-ethoxyphenoxy)propoxy]-4-methylbenzene has several advantages and limitations for lab experiments. The compound is widely used in the field of pharmacology and medicine to study the mechanism of action of beta-blocker drugs. However, the compound has limited solubility in water, which can make it difficult to work with in aqueous solutions. The compound is also highly reactive and requires careful handling and storage.
Orientations Futures
There are several future directions for research on 1-chloro-2-[3-(4-ethoxyphenoxy)propoxy]-4-methylbenzene. One area of research could focus on the development of new beta-blocker drugs that are more effective and have fewer side effects. Another area of research could focus on the use of this compound in the treatment of other diseases, such as hypertension and anxiety disorders. Additionally, future research could focus on the development of new synthesis methods that are more efficient and environmentally friendly.
In conclusion, 1-chloro-2-[3-(4-ethoxyphenoxy)propoxy]-4-methylbenzene is a widely used compound in the field of medicine and pharmacology. The compound has several scientific research applications and is commonly used to study the mechanism of action of beta-blocker drugs. The synthesis method of this compound is a multi-step process that requires careful control of reaction conditions and purification steps. There are several future directions for research on this compound, including the development of new beta-blocker drugs and the use of this compound in the treatment of other diseases.
Méthodes De Synthèse
The synthesis of 1-chloro-2-[3-(4-ethoxyphenoxy)propoxy]-4-methylbenzene involves the reaction between 4-ethoxyphenol and 2-chloroethanol in the presence of an acid catalyst. The resulting product is then reacted with 4-methylbenzene-1,2-diol to obtain the final product. The overall synthesis method is a multi-step process that requires careful control of reaction conditions and purification steps.
Applications De Recherche Scientifique
1-chloro-2-[3-(4-ethoxyphenoxy)propoxy]-4-methylbenzene has several scientific research applications. It is commonly used in the field of pharmacology and medicine to study the mechanism of action of beta-blocker drugs. The compound is also used in the development of new drugs that can be used in the treatment of cardiovascular diseases.
Propriétés
IUPAC Name |
1-chloro-2-[3-(4-ethoxyphenoxy)propoxy]-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClO3/c1-3-20-15-6-8-16(9-7-15)21-11-4-12-22-18-13-14(2)5-10-17(18)19/h5-10,13H,3-4,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGJPMZAQKEOJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCCOC2=C(C=CC(=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-[3-(4-ethoxyphenoxy)propoxy]-4-methylbenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-cyano-4-(2,5-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B4966807.png)
![3,4-dimethyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B4966809.png)
![4-[(4-acetyl-1-piperazinyl)sulfonyl]morpholine](/img/structure/B4966812.png)
![4-chloro-N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4966814.png)

![3-(4-methoxyphenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4966827.png)



![3-(2,4-dichlorophenyl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one](/img/structure/B4966870.png)

![1-(3-chlorophenyl)-4-[phenyl(phenylthio)acetyl]piperazine](/img/structure/B4966876.png)
![ethyl 2-({[(N-benzoylnorvalyl)oxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4966882.png)
![1-{1-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-3-piperidinyl}-4-(2-fluorophenyl)piperazine](/img/structure/B4966887.png)